MAO-B Inhibitory Potency: 2-Methoxyquinoline-4-carbaldehyde Demonstrates 59-Fold Superior Activity Over a Comparator Quinoline Derivative
2-Methoxyquinoline-4-carbaldehyde exhibits MAO-B inhibitory activity with an IC50 of 260 nM against human recombinant MAO-B expressed in supersomes, using kynuramine as substrate and measuring inhibition of 4-hydroxyquinoline formation [1]. In a separate BindingDB entry representing a different quinoline-containing compound evaluated in the same target assay system (MAO-B inhibition assessed via kynuramine conversion to 4-hydroxyquinoline by fluorescence assay), the comparator exhibited an IC50 of 15,400 nM (1.54 × 10^4 nM) [2]. The quantified difference represents a 59.2-fold increase in potency for the 2-methoxyquinoline-4-carbaldehyde scaffold relative to this comparator.
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 260 nM |
| Comparator Or Baseline | Quinoline derivative comparator: IC50 = 15,400 nM (1.54 × 10^4 nM) |
| Quantified Difference | 59.2-fold greater potency (lower IC50) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation measured |
Why This Matters
MAO-B is a validated therapeutic target for Parkinson's disease and neurodegenerative disorders; the 59-fold potency differential versus an alternative quinoline scaffold informs rational selection of starting points for inhibitor optimization programs.
- [1] BindingDB. BDBM50585924 (CHEMBL5072382). IC50: 260 nM for inhibition of human recombinant MAO-B. University of Bari Aldo Moro / ChEMBL. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484). IC50: 1.54E+4 nM for inhibition of MAO-B. Northeast Ohio Medical University / ChEMBL. View Source
